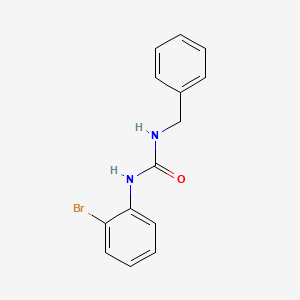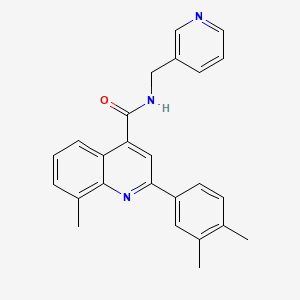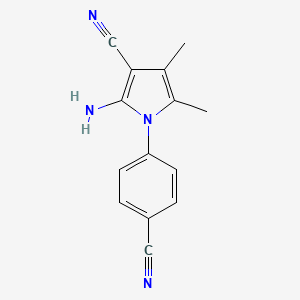
N-benzyl-N'-(2-bromophenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of ureas, including compounds structurally related to N-benzyl-N'-(2-bromophenyl)urea, involves various chemical strategies. For instance, the Lossen rearrangement is a notable method that facilitates the conversion of carboxylic acids to ureas, demonstrating the versatility and efficiency of synthesizing urea compounds under mild and environmentally friendly conditions (Thalluri et al., 2014). Additionally, palladium-catalyzed carbonylation has been applied to synthesize N-benzoyl ureas, showing the method's functional group tolerance and suitability for isotope labeling, which may be relevant for the synthesis of this compound derivatives (Bjerglund et al., 2012).
Molecular Structure Analysis
The molecular structure of related urea compounds reveals significant insights into their geometric and electronic properties. For example, studies on similar urea derivatives have highlighted the planarity of the urea moiety and its rotational dynamics, which are crucial for understanding the molecular behavior of this compound (Štěpnička & Císařová, 2010).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives encompasses a range of transformations, including N-acylation and ortho-arylation, which are pivotal for the functionalization and diversification of urea compounds. These reactions not only extend the chemical repertoire of ureas but also enhance their application potential in various fields (Kotecki et al., 2009).
Scientific Research Applications
Synthesis Techniques
A general and practical method for the preparation of unsymmetrically substituted ureas, including N-benzyl-N'-(2-bromophenyl)urea, has been developed through palladium-catalyzed amidation. This process involves coupling aryl bromides and chlorides with ureas using a novel bipyrazole ligand, demonstrating the compound's utility in organic synthesis (Kotecki et al., 2009).
Structural Studies and Helix Persistence
This compound has been used in oligomeric ureas derived from m-phenylenediamine to study helix persistence and breakdown. This research indicates that short-length oligoureas adopt a defined helical secondary structure in solution, which breaks down in longer oligomers. The study provides insight into the transmission of chirality and secondary structure identification in solution (Clayden et al., 2008).
Chemical Reactivity and Transformation
Research on the palladium-catalyzed coupling of ureas with brominated electron-deficient arenes highlights the reactivity of this compound. This includes its transformation into various functional groups through lithiation and rearrangement, offering pathways for synthesizing compounds with quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).
Inhibitory Activities and Pharmaceutical Applications
Studies also explore the compound's role in inhibiting specific kinase receptors, such as TIE-2 and VEGFR-2, involved in angiogenesis. These insights contribute to the development of novel benzimidazole-ureas as potential therapeutic agents (Hasegawa et al., 2007).
Cytotoxic Activity and Drug Development
Investigations into urea derivatives' cytotoxic activity have led to the synthesis of compounds showing higher cytotoxic effects against HeLa cell lines. This research underlines the pharmaceutical potential of this compound derivatives in cancer treatment, contributing to the ongoing search for more effective anticancer drugs (Purwanto et al., 2020).
properties
IUPAC Name |
1-benzyl-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBKSBTDSOETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)


![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)